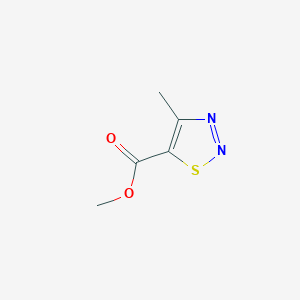
5-Oxo-5-(4-pentylphenyl)pentanoic acid
Vue d'ensemble
Description
“5-Oxo-5-(4-pentylphenyl)pentanoic acid” is a chemical compound with the molecular formula C16H22O3 . It has an average mass of 262.344 Da and a monoisotopic mass of 262.156891 Da . It is functionally related to a glutaric acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4- (4-styrylphenylcarbamoyl)butyric acid, a dicarboxylic acid monoamide, results from the formal condensation of one of the carboxyl groups of glutaric acid with the amino group of 4-aminostilbene .Applications De Recherche Scientifique
Synthesis of Complex Molecules
The synthesis and structural analysis of W(CO)5 complexes of 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid demonstrate the compound's utility in creating novel metal-carbonyl tracers for the amino function. This research highlights its role in developing infrared-detectable markers for biochemical applications, revealing the compound's potential in bioconjugation and labeling techniques (Kowalski et al., 2009). Additionally, the transformation of these complexes into bioconjugates that exhibit stable, sharp absorption bands further underscores the versatility of 5-Oxo-5-(4-pentylphenyl)pentanoic acid derivatives in synthetic chemistry and materials science.
Biofuel and Chemical Production
Levulinic acid, a closely related keto acid, serves as a "platform chemical" for producing biofuels and chemicals, highlighting the broader class of keto acids' potential in renewable energy and green chemistry. This context emphasizes the importance of derivatives like 5-Oxo-5-(4-pentylphenyl)pentanoic acid in generating critical industrial chemicals and fuels from renewable resources, thereby contributing to the development of sustainable production methods (Malu et al., 2020).
Medicinal Chemistry and Therapeutics
The exploration of 5-Oxo-ETE, a compound structurally similar to 5-Oxo-5-(4-pentylphenyl)pentanoic acid, in the context of eosinophil chemoattractants, provides insights into the therapeutic potential of such molecules. Studies have identified the potent chemoattractant properties of 5-Oxo-ETE for eosinophils, suggesting a role for related compounds in treating allergic diseases and conditions marked by eosinophil infiltration (Powell & Rokach, 2005). This research application signifies the therapeutic relevance of 5-Oxo-5-(4-pentylphenyl)pentanoic acid derivatives in developing novel treatments for asthma and other eosinophilic disorders.
Material Science and Imaging Applications
Research on iodinated derivatives of pentanoic acid, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, illustrates the compound's potential in material science and medical imaging. The high iodine content of these derivatives renders them highly radiopaque, making them suitable for X-ray imaging applications. Such studies showcase the adaptability of 5-Oxo-5-(4-pentylphenyl)pentanoic acid and its derivatives in creating novel materials for diagnostic imaging, offering a pathway to enhance the visibility of biological tissues and structures in medical examinations (Gopan et al., 2021).
Propriétés
IUPAC Name |
5-oxo-5-(4-pentylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJQDSMGJZYNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571104 | |
| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(4-pentylphenyl)pentanoic acid | |
CAS RN |
178686-76-5 | |
| Record name | δ-Oxo-4-pentylbenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178686-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

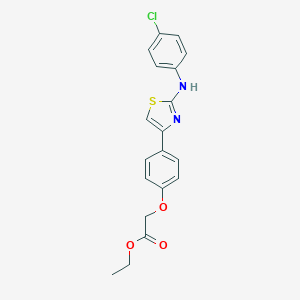
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

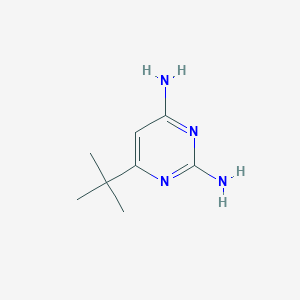
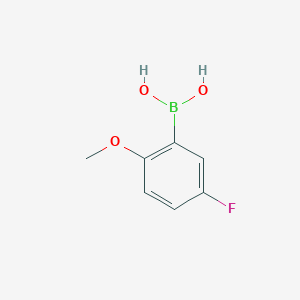
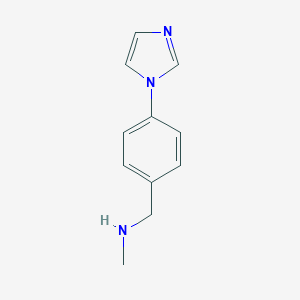
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
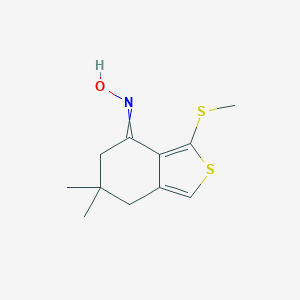
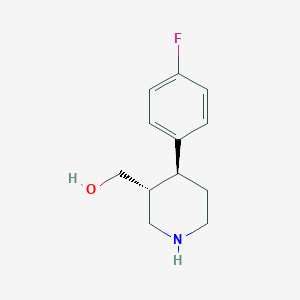
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
